molecular formula C13H28N2 B1594307 N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine CAS No. 36177-92-1

N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine

Cat. No.: B1594307
CAS No.: 36177-92-1
M. Wt: 212.37 g/mol
InChI Key: FDAKZQLBIFPGSV-UHFFFAOYSA-N
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Description

N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine is an organic compound with the molecular formula C13H28N2. It is a derivative of piperidine, characterized by the presence of a butyl group and four methyl groups attached to the piperidine ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through continuous-flow processes. These methods allow for the efficient and scalable synthesis of the compound, ensuring high purity and yield .

Mechanism of Action

The mechanism of action of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a base, facilitating various chemical reactions by accepting protons. Additionally, its unique structure allows it to participate in redox reactions, contributing to its versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine stands out due to the presence of the butyl group, which enhances its stability and reactivity compared to other piperidine derivatives. This unique structure makes it particularly valuable in applications requiring robust and versatile chemical agents .

Properties

IUPAC Name

N-butyl-2,2,6,6-tetramethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2/c1-6-7-8-14-11-9-12(2,3)15-13(4,5)10-11/h11,14-15H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAKZQLBIFPGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1CC(NC(C1)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044926
Record name N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine
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Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 4-Piperidinamine, N-butyl-2,2,6,6-tetramethyl-
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CAS No.

36177-92-1
Record name 4-(Butylamino)-2,2,6,6-tetramethylpiperidine
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URL https://commonchemistry.cas.org/detail?cas_rn=36177-92-1
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Record name n-Butyl-2,2,6,6-tetramethyl-4-piperidinamine
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Record name 4-Piperidinamine, N-butyl-2,2,6,6-tetramethyl-
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Record name N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butyl-2,2,6,6-tetramethylpiperidin-4-amine
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Record name N-BUTYL-2,2,6,6-TETRAMETHYL-4-PIPERIDINAMINE
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Synthesis routes and methods I

Procedure details

155 g of 2,2,6,6-tetramethyl-4-piperidone and 80.0 g of butylamine were dissolved in 300 ml of methanol, and then 2.0 g of platinum oxide were added to the resulting solution, after which the solution was shaken under a pressure of 3 atmospheres of hydrogen in a medium-pressure hydrogenation apparatus at room temperature for 5 hours. At the end of this time, the platinum catalyst was filtered off, and the solvent was removed from the filtrate by distillation under reduced pressure, after which the residue was further purified by distillation under reduced pressure, to yield 201.5 g of the title compound as an oil boiling at 100° to 101° C./5 mmHg (667 Pa).
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.0 g of platinum oxide were added to a solution of 155 g of 2,2,6,6-tetramethyl-4-piperidone and 80 g of butylamine in 300 ml of methanol. The resulting mixture was then hydrogenated under a hydrogen atmosphere in a Parr hydrogenation apparatus at room temperature for 5 hours. After completion of the reaction, the platinum catalyst was filtered off and the solvent was distilled from the filtrate under reduced pressure. The residue was purified by vacuum distillation, to give the desired product as an oil, boiling at 100°-101° C./5 mmHg (667 Pascals).
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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